molecular formula C15H17NO2 B10972754 2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide

2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide

Cat. No.: B10972754
M. Wt: 243.30 g/mol
InChI Key: BTTNPMCBQZPGDF-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide: is a chemical compound with the following structural formula:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{NO}_2 C15​H15​NO2​

It consists of a furan ring attached to a carboxamide group, with a methyl group and an isopropyl (propan-2-yl) group on the phenyl ring. This compound has diverse applications in both research and industry.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route includes the following:

  • Boronic Ester Formation: : Start with the synthesis of the boronic ester precursor, such as 2-methyl-3-phenylpropyl boronic ester . This can be achieved through boronate coupling reactions using appropriate reagents.

  • Amidation Reaction: : Next, amidate the boronic ester by reacting it with an amine, specifically furan-3-carboxamide , under suitable conditions. This step forms the desired compound.

Industrial Production: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the carboxamide may yield different derivatives.

    Substitution: Substitution reactions can occur at the phenyl ring, affecting the overall structure.

Common Reagents and Conditions:

    Boronic Ester Coupling: Boronic acids or boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions.

    Amidation: Amine reactants, such as furan-3-carboxamide, are essential for amidation reactions.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a versatile building block for designing novel molecules.

    Functional Groups: Its unique functional groups make it valuable for creating diverse chemical structures.

Biology and Medicine:

    Drug Discovery: Scientists explore its potential as a scaffold for drug development.

    Biological Activity: Investigate its interactions with biological targets (e.g., receptors, enzymes).

Industry:

    Materials Science: The compound’s reactivity contributes to materials synthesis.

    Fine Chemicals: Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-methyl-N-(2-propan-2-ylphenyl)furan-3-carboxamide

InChI

InChI=1S/C15H17NO2/c1-10(2)12-6-4-5-7-14(12)16-15(17)13-8-9-18-11(13)3/h4-10H,1-3H3,(H,16,17)

InChI Key

BTTNPMCBQZPGDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

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